REACTION_SMILES
|
[Cl:23][CH2:24][Cl:25].[Cl:3][c:4]1[n:5][c:6]([CH2:17][O:18][S:19]([CH3:20])(=[O:21])=[O:22])[cH:7][c:8]([N:10]2[CH:11]([CH3:16])[CH2:12][O:13][CH2:14][CH2:15]2)[n:9]1.[I-:2].[Na+:1]>>[I:2][CH2:17][c:6]1[n:5][c:4]([Cl:3])[n:9][c:8]([N:10]2[CH:11]([CH3:16])[CH2:12][O:13][CH2:14][CH2:15]2)[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCCN1c1cc(CI)nc(Cl)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:23][CH2:24][Cl:25].[Cl:3][c:4]1[n:5][c:6]([CH2:17][O:18][S:19]([CH3:20])(=[O:21])=[O:22])[cH:7][c:8]([N:10]2[CH:11]([CH3:16])[CH2:12][O:13][CH2:14][CH2:15]2)[n:9]1.[I-:2].[Na+:1]>>[I:2][CH2:17][c:6]1[n:5][c:4]([Cl:3])[n:9][c:8]([N:10]2[CH:11]([CH3:16])[CH2:12][O:13][CH2:14][CH2:15]2)[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCCN1c1cc(CI)nc(Cl)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |